Fmoc-D-Asp-OAll

説明

BenchChem offers high-quality Fmoc-D-Asp-OAll suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Asp-OAll including the price, delivery time, and more detailed information at info@benchchem.com.

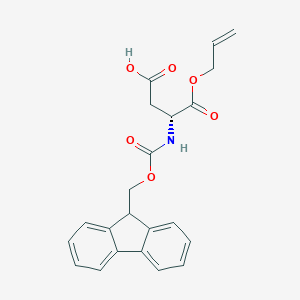

Structure

3D Structure

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVIWUCCRKNHY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427378 | |

| Record name | Fmoc-D-Asp-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204246-17-3 | |

| Record name | Fmoc-D-Asp-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Asp-OAll: A Technical Guide for Researchers

Fmoc-D-Asp-OAll is a pivotal building block in modern peptide synthesis, offering researchers and drug developers a versatile tool for the creation of complex and modified peptides. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

Fmoc-D-Asp-OAll is a derivative of the non-natural D-aspartic acid, featuring two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an allyl (All) ester on one of the carboxyl groups. This dual-protection scheme provides a high degree of orthogonality, allowing for selective deprotection strategies that are essential for synthesizing complex peptides and peptidomimetics.[1][2][3] The D-configuration of the amino acid is particularly valuable for creating peptides with enhanced stability and bioavailability.[1]

It is important to distinguish between the two regioisomers of this compound, the α-allyl ester and the β-allyl ester, as they have distinct CAS numbers and may be suited for different synthetic strategies.

Physicochemical Data

The following tables summarize the key quantitative data for both the α- and β-isomers of Fmoc-D-Asp-OAll.

Table 1: Properties of Fmoc-D-Asp(α-OAll)-OH

| Property | Value |

| CAS Number | 204246-17-3[4][5] |

| Molecular Formula | C₂₂H₂₁NO₆[5] |

| Molecular Weight | 395.4 g/mol [5] |

| Appearance | White to off-white solid or powder[4][5] |

| Purity | ≥ 97% (HPLC)[5] |

| Optical Rotation | [α]D²⁰ = 24 ± 2º (c=1 in DMF)[5] |

| Storage Temperature | ≤ -4 °C[5] |

Table 2: Properties of Fmoc-D-Asp(β-OAll)-OH

| Property | Value |

| CAS Number | 177609-12-0[6][7] |

| Molecular Formula | C₂₂H₂₁NO₆[6] |

| Molecular Weight | 395.4 g/mol [6] |

| Appearance | White powder[6] |

| Purity | ≥ 99% (HPLC)[6] |

| Melting Point | 112 - 114 °C[6] |

| Optical Rotation | [α]D²⁰ = 26 ± 1º (c=1 in DMF)[6] |

| Storage Temperature | 0 - 8 °C[6] |

Chemical Structure and Orthogonal Protection Strategy

The unique structure of Fmoc-D-Asp-OAll allows for a sophisticated, multi-step synthesis of complex peptides. The Fmoc group protects the N-terminus and is readily removed under mild basic conditions, typically with piperidine. The allyl ester, protecting the side-chain carboxyl group, is stable to these basic conditions as well as the acidic conditions often used for final cleavage from the solid support.[2][3] This allyl group can be selectively removed using a palladium catalyst, enabling on-resin modification of the aspartic acid side chain.[2][3]

Caption: General chemical structure of Fmoc-D-Asp-OAll.

Experimental Protocols

The primary application of Fmoc-D-Asp-OAll is in solid-phase peptide synthesis (SPPS).[5][6] The following protocols outline the key experimental steps for its incorporation and subsequent deprotection.

Coupling of Fmoc-D-Asp-OAll in Fmoc-SPPS

This protocol describes the standard procedure for coupling Fmoc-D-Asp-OAll to a resin-bound peptide chain.

Materials:

-

Fmoc-protected, resin-bound peptide with a free N-terminal amine

-

Fmoc-D-Asp-OAll

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

Resin Swelling: Swell the resin in the synthesis solvent (e.g., DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done for 5-20 minutes.

-

Washing: Thoroughly wash the resin with the synthesis solvent to remove residual piperidine and the cleaved Fmoc adduct.

-

Coupling: a. Prepare the activation solution: Dissolve Fmoc-D-Asp-OAll (typically 3-5 equivalents over the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in the synthesis solvent. b. Add a base (e.g., DIPEA) to the activation solution and allow it to pre-activate for a few minutes. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin with the synthesis solvent to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Caption: Workflow for coupling Fmoc-D-Asp-OAll in SPPS.

Orthogonal Deprotection

The key advantage of using Fmoc-D-Asp-OAll is the ability to selectively deprotect either the Fmoc or the Allyl group.

A. Fmoc Group Deprotection:

-

Reagent: 20% piperidine in DMF.

-

Procedure: Treat the resin-bound peptide with the reagent for 5-20 minutes at room temperature, followed by thorough washing with DMF. This exposes the α-amine for further peptide chain elongation.

B. Allyl Group Deprotection:

-

Reagent: Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).

-

Procedure:

-

Swell the resin in an appropriate solvent (e.g., DCM or THF).

-

Add the palladium catalyst and scavenger to the resin suspension.

-

Gently agitate the mixture at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere.

-

Wash the resin thoroughly with the solvent, followed by washes with a chelating agent (e.g., sodium diethyldithiocarbamate) to remove residual palladium.

-

This procedure exposes the side-chain carboxyl group for on-resin modification, such as cyclization or branching.

-

Caption: Orthogonal deprotection pathways for Fmoc-D-Asp-OAll.

Applications in Research and Drug Development

Fmoc-D-Asp-OAll is instrumental in several advanced applications:

-

Synthesis of Peptidomimetics and Modified Peptides: The ability to selectively deprotect the side chain allows for the introduction of various modifications, leading to the creation of peptidomimetics with improved pharmacological properties.[1]

-

Cyclic Peptides: On-resin cyclization between the deprotected side-chain carboxyl group and a free N-terminus or another side chain is a common application.

-

Branched Peptides: The exposed carboxyl group can serve as an attachment point for the synthesis of a new peptide chain, creating branched structures.

-

Incorporation of Non-Natural Moieties: The deprotected side chain can be coupled to a wide range of non-peptidic molecules, such as fluorescent labels, cytotoxic drugs for antibody-drug conjugates, or polyethylene glycol (PEG) for improved pharmacokinetics.

References

Structure and properties of Fmoc-D-Asp-OAll

An In-depth Technical Guide to Fmoc-D-Asp-OAll

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α-allyl ester, commonly abbreviated as Fmoc-D-Asp-OAll, is a pivotal amino acid derivative utilized in advanced Solid-Phase Peptide Synthesis (SPPS). Its unique structural arrangement, featuring a D-stereoisomer of aspartic acid with orthogonal protecting groups, offers significant advantages for the synthesis of complex, non-natural, and proteolytically stable peptides. This guide provides a comprehensive overview of its structure, properties, experimental protocols for its use, and its applications in research and drug development.

Core Structure and Physicochemical Properties

Fmoc-D-Asp-OAll is a derivative of the non-proteinogenic D-aspartic acid. Its structure is strategically designed for modern peptide chemistry.[1]

-

Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group.[1] It remains stable during coupling reactions and to the acidic conditions often used for side-chain deprotection but is efficiently removed by a mild base, typically a piperidine solution, enabling stepwise peptide chain elongation.[1][2]

-

Allyl Ester (α-Carboxyl protection): The allyl (OAll) group protects the alpha-carboxyl group. This group is orthogonal to both the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., tBu, Trt).[1][2][3] It is selectively cleaved under neutral conditions using a palladium(0) catalyst, which is crucial for strategies like on-resin peptide cyclization or C-terminal modification.[2][3]

-

D-Configuration: The D-stereochemistry of the α-carbon is a key feature for therapeutic peptide design. Incorporating D-amino acids can significantly enhance the peptide's resistance to enzymatic degradation (proteolysis), thereby improving its in-vivo stability and bioavailability.[1]

-

Free β-Carboxyl Group: The side-chain (β) carboxyl group is left unprotected, allowing for potential modification or branching at this position, although typically the isomeric Fmoc-D-Asp(OAll)-OH is used for side-chain protection strategies.

Quantitative Data

The key physicochemical properties of Fmoc-D-Asp-OAll are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₁NO₆ | [4][5][6] |

| Molecular Weight | 395.41 g/mol | [4][5][7] |

| Appearance | White to off-white crystalline powder/solid | [6][8] |

| Purity (HPLC) | ≥97% | [6] |

| Storage Temperature | 2-8°C or ≤ -4°C | [6][7][8] |

Experimental Protocols and Workflows

The utility of Fmoc-D-Asp-OAll is defined by the selective deprotection of its orthogonal protecting groups. The following are standard protocols for their removal in an SPPS context.

Fmoc Group Deprotection

This is a standard step in the iterative cycle of Fmoc-based SPPS to elongate the peptide chain.

Caption: Experimental workflow for Fmoc group removal in SPPS.

Methodology:

-

Resin Swelling: The peptide-resin is initially swelled in dimethylformamide (DMF).

-

Fmoc Removal: The resin is treated with a solution of 20% piperidine in DMF for a short duration (e.g., 5-10 minutes).[2] This step is typically repeated once.

-

Washing: The resin is washed thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.

-

Next Cycle: The resin, now bearing a free N-terminal amine, is ready for the coupling of the next Fmoc-protected amino acid.

Allyl (OAll) Ester Deprotection

This protocol is employed when selective deprotection of the α-carboxyl group is required.

Caption: Workflow for palladium-catalyzed allyl ester cleavage.

Methodology:

-

Resin Preparation: The peptide-resin is washed and swelled in an appropriate anhydrous solvent like dichloromethane (DCM).

-

Catalyst Solution: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger (e.g., phenylsilane or morpholine) is prepared in an inert atmosphere.[2]

-

Deprotection Reaction: The catalyst solution is added to the resin suspension and agitated for 1-3 hours at room temperature until the reaction is complete.

-

Washing: The resin is washed extensively with solvents like DCM and NMP to remove the catalyst and byproducts. A wash with a mild chelating agent (e.g., sodium N,N-diethyldithiocarbamate) solution may be used to ensure complete removal of residual palladium.

-

Result: The resulting resin-bound peptide has a free α-carboxyl group, ready for subsequent modification.

Applications in Research and Drug Development

The unique combination of protecting groups and the D-configuration of Fmoc-D-Asp-OAll makes it a high-value building block for specialized applications.[1]

Caption: Logical flow from structural features to applications.

-

Proteolytically Resistant Peptides: The primary application is the synthesis of peptides with enhanced stability against degradation by proteases, a critical requirement for peptide-based therapeutics.[1]

-

Complex Peptide Architectures: The orthogonal nature of the allyl ester allows for selective C-terminal deprotection while the peptide is still attached to the resin.[1][2][3] This strategy is fundamental for synthesizing head-to-tail cyclic peptides, which often exhibit improved receptor binding affinity and stability.

-

Peptidomimetics and Drug Discovery: Fmoc-D-Asp-OAll is instrumental in creating peptidomimetics and novel peptide structures for drug discovery.[1] Its use allows chemists and pharmacologists to explore new molecular architectures for targeting specific biological pathways.[1][9]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Asp-OAll | C22H21NO6 | CID 7020604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. FMOC-D-ASP-OALL | 204246-17-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

The Chiral Advantage: A Technical Guide to the Application of D-Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide-based therapeutics represents a strategic advancement in drug design, offering a powerful solution to the inherent limitations of their naturally occurring L-amino acid counterparts. This technical guide provides a comprehensive overview of the core advantages, experimental methodologies, and impactful applications of D-amino acid substitution in modern peptide synthesis.

Core Advantages of D-Amino Acid Incorporation

The fundamental benefit of utilizing D-amino acids lies in their stereochemical difference from the canonical L-amino acids that constitute most naturally occurring peptides and proteins. This seemingly subtle change has profound implications for the therapeutic potential of synthetic peptides.

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the remarkable increase in resistance to enzymatic degradation.[1][2][3] Endogenous proteases, which are highly stereospecific, primarily recognize and cleave peptide bonds involving L-amino acids.[2] By introducing D-amino acids, the peptide backbone becomes a poor substrate for these enzymes, leading to a significantly extended in vivo half-life.[1][2] This enhanced stability is a critical factor in developing peptide drugs with improved pharmacokinetic profiles.[4]

Improved Bioavailability

The increased resistance to enzymatic breakdown directly contributes to improved oral and systemic bioavailability of peptide drugs.[2] With a longer circulatory half-time, the peptide has a greater opportunity to reach its target receptor and exert its therapeutic effect before being cleared from the body.[5]

Modulation of Biological Activity and Receptor Selectivity

The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, which in turn can modulate its binding affinity and selectivity for its target receptor.[2] In some instances, this can lead to the development of superagonists, selective antagonists, or allosteric modulators with unique pharmacological profiles.[2] A notable example is the Aplysia allatotropin-related peptide (ATRP) system, where the L- and D-forms of the peptide exhibit different selectivity for two distinct G protein-coupled receptors (GPCRs), thereby activating different signaling pathways.[6]

Reduced Immunogenicity

As D-amino acid-containing peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells. This can potentially lead to a reduced immunogenic response compared to their L-peptide equivalents.[7]

Quantitative Data on the Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with their D-enantiomers has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key data from comparative studies.

Table 1: Comparative Proteolytic Stability of L- vs. D-Amino Acid-Containing Peptides

| Peptide Sequence (L-form) | Modification (D-Amino Acid Substitution) | Assay Conditions | Half-life (t½) of L-Peptide | Half-life (t½) of D-Modified Peptide | Fold Increase in Stability | Reference |

| TPTPTGTQTPT | N-terminal D-amino acid (t-PTPTGTQTPT) | 10% Human Serum | Not specified | Increased stability | ~ | [8] |

| TPTPTGTQTPT | N- and C-terminal D-amino acids (tp-TPTGTQ-tpt) | Diluted lysosomal and human serum preparations | Rapidly degraded | Completely stable | Significant | [8] |

| RDP215 | 9D-R-DIM-P-LF11-215 | In vitro with melanoma A375 cells in serum | Degraded | Stabilizing effect | Significant | [7] |

| KKVVFKVKFKK | Diastereomers and enantiomer | Serum | Not specified | Greatly improved stability | Significant | [9] |

Table 2: Comparative Receptor Binding Affinity of L- vs. D-Amino Acid-Containing Peptides

| Peptide System | Receptor | Ligand (L-form) | Ligand (D-form/Modified) | Binding Affinity (Ki or IC50) of L-Peptide | Binding Affinity (Ki or IC50) of D-Modified Peptide | Reference |

| Aplysia ATRP | ATRPR1 | all-L-ATRP | D2-ATRP | More potent | Less potent | [6] |

| Aplysia ATRP | ATRPR2 | all-L-ATRP | D2-ATRP | Less potent | More potent | [6] |

| 5-HT moduline | 5-HT1B Receptor | L-S-A-L-OH | Alanine and D-amino acid scan variants | Not specified | Modulated (pharmacophore refinement) | [2] |

| S. epidermidis AgrC-I | AgrC-I | Native Peptide | Non-native QS modulator | Not specified | IC50 2.08 nM (inhibition of biofilm) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Amino Acids

This protocol outlines the general steps for Fmoc-based solid-phase synthesis of a peptide incorporating a D-amino acid.

Materials:

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected L-amino acids

-

Fmoc-protected D-amino acid (e.g., Fmoc-D-Asn(Trt)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

-

Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (L or D) (3 equivalents) with HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Washing: Wash the resin as described in step 3.

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 4) cycles for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.

-

Peptide Precipitation and Purification: a. Centrifuge the ether suspension to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold ether two more times. c. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the final peptide by mass spectrometry.

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the stability of a peptide in human serum over time.

Materials:

-

Test peptide stock solution (1 mg/mL in a suitable solvent)

-

Human serum (commercially available or from donors)

-

Incubator or water bath at 37°C

-

Quenching solution: 10% Trichloroacetic acid (TCA) in water or acetonitrile

-

Microcentrifuge

-

RP-HPLC system with a C18 column

-

LC-MS system for metabolite identification (optional)

Procedure:

-

Preparation: Pre-warm an aliquot of human serum to 37°C.

-

Incubation: Spike the pre-warmed serum with the test peptide to a final concentration of approximately 10-100 µM.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

-

Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 1:3 ratio of sample to quenching solution) to stop enzymatic degradation and precipitate serum proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: a. Carefully collect the supernatant. b. Analyze the concentration of the remaining intact peptide in the supernatant using a validated RP-HPLC method. Monitor the peptide's characteristic absorbance wavelength (e.g., 214 nm or 280 nm).

-

Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) of the peptide in human serum by fitting the data to a first-order decay model.

Competitive Receptor Binding Assay (ELISA-based)

This protocol provides a method for determining the binding affinity of a test peptide to a receptor in a competitive format.

Materials:

-

96-well microtiter plates

-

Recombinant receptor protein

-

Biotinylated or His-tagged ligand (known to bind the receptor)

-

Test peptide (D-amino acid-containing peptide) and control peptide (L-amino acid counterpart)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Detection reagents:

-

For biotinylated ligand: Streptavidin-HRP conjugate

-

For His-tagged ligand: Anti-His-tag antibody-HRP conjugate

-

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Receptor Coating: Coat the wells of a 96-well plate with the recombinant receptor (e.g., 100 ng/well) in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound receptor.

-

Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competitive Binding: a. Prepare serial dilutions of the test peptide and control peptide. b. In the plate wells, add a fixed concentration of the biotinylated or His-tagged ligand and the various concentrations of the competitor peptides. c. Include control wells with only the labeled ligand (maximum binding) and wells with buffer only (background). d. Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Washing: Wash the plate three times with wash buffer to remove unbound ligands.

-

Detection: a. Add the appropriate HRP-conjugated detection reagent (Streptavidin-HRP or Anti-His-HRP) to each well. b. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance from all readings. b. Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration. c. Determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a D-amino acid-containing peptide.

References

- 1. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. lifetein.com [lifetein.com]

- 6. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Positive allosteric modulators to peptide GPCRs: a promising class of drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Allyl Protecting Group in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. Among the arsenal of protective moieties available to chemists, the allyl-based protecting groups, including the allyloxycarbonyl (Alloc) group for amines and the allyl ester for carboxylic acids, have emerged as powerful and versatile tools. Their unique mode of deprotection, facilitated by palladium catalysis under mild and neutral conditions, grants them a high degree of orthogonality with the commonly employed acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups. This orthogonality is the cornerstone of their utility, enabling the synthesis of complex peptides with features such as cyclization, branching, and site-specific modifications.[1]

This technical guide provides an in-depth exploration of the role and application of allyl protecting groups in peptide chemistry. It is designed to serve as a comprehensive resource, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to aid researchers in the strategic implementation of this valuable synthetic methodology.

Core Principles: Orthogonality and Mild Deprotection

The primary advantage of allyl protecting groups lies in their unique deprotection mechanism, which is orthogonal to the conditions used for the removal of Boc and Fmoc groups.[2] The Boc group is cleaved by strong acids (e.g., TFA), while the Fmoc group is removed by a mild base (e.g., piperidine).[3] In contrast, allyl groups are stable to both acidic and basic conditions but are selectively cleaved by a palladium(0) catalyst in the presence of a scavenger.[4] This three-dimensional orthogonality allows for the selective deprotection of specific functional groups on a peptide chain, a critical capability for the synthesis of complex architectures.[5]

The deprotection reaction, a variation of the Tsuji-Trost reaction, proceeds under mild, neutral conditions, which is particularly beneficial for sensitive peptide sequences that may be prone to degradation under harsh acidic or basic treatments.[6] Furthermore, the cleavage of allyl groups does not generate reactive carbocations, thereby avoiding potential side reactions with nucleophilic amino acid residues such as tryptophan, methionine, and tyrosine.[6]

Quantitative Data on Allyl Protecting Group Manipulations

The efficiency of both the introduction and removal of allyl protecting groups is a critical factor in their practical application. The following tables summarize key quantitative data for these transformations.

| Amino Acid Derivative | Protection Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Lysine | Allyl chloroformate | NaHCO₃ | THF/H₂O | 12 | 87 (over 2 steps) | [7] |

| Aspartic Acid | Allyl bromide | Cs₂CO₃ | DMF | - | High | [8] |

| Glutamic Acid | Allyl bromide | Cs₂CO₃ | DMF | - | High | [8] |

Table 1: Representative Conditions and Yields for the Introduction of Allyl Protecting Groups. This table summarizes common conditions for the protection of amino acid side chains with allyl groups.

| Substrate | Catalyst (eq) | Scavenger (eq) | Solvent | Time | Yield (%) | Reference |

| Alloc-protected secondary amine on resin | Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | - | 40 min | Quantitative | [9] |

| Alloc-protected secondary amine on resin | Pd(PPh₃)₄ | Morpholine | - | - | Inferior to Me₂NH·BH₃ | [9] |

| Alloc-protected secondary amine on resin | Pd(PPh₃)₄ | PhSiH₃ | - | - | Inferior to Me₂NH·BH₃ | [9] |

| Alloc-D-phenylalanine-resin | Pd(PPh₃)₄ (0.1-0.25) | Phenylsilane (20) | DCM | 2 x 20 min | High | [10] |

| Alloc-D-phenylalanine-resin | Pd(PPh₃)₄ (0.1-0.25) | Dimethylamine borane (40) | DCM | 40 min | High | [10] |

| Alloc/OAllyl-protected peptide (Microwave) | Pd(PPh₃)₄ | Phenylsilane | DMF | 2 x 5 min (38 °C) | >98% purity | [11] |

| C-terminal Asp(OAllyl) and N-terminal Cys (One-pot ligation and deprotection) | Pd/TPPTS complex | - | - | - | - | [1] |

Table 2: Comparison of Deprotection Conditions for Allyl Protecting Groups. This table highlights various conditions for the palladium-catalyzed removal of allyl protecting groups, including a comparison of different scavengers and the application of microwave-assisted synthesis.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving allyl protecting groups in peptide synthesis.

Protocol 1: Alloc Protection of an Amine (General Procedure)

Materials:

-

Amine-containing substrate (1.0 equiv)

-

Allyl chloroformate (1.1-1.5 equiv)

-

Base (e.g., NaHCO₃, pyridine, or triethylamine; 2-3 equiv)

-

Solvent (e.g., THF, CH₂Cl₂, or a biphasic mixture of THF/water)

Procedure:

-

Dissolve the amine substrate in the chosen solvent.

-

Add the base to the solution. For reactions using aqueous bicarbonate, a biphasic system is employed.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add allyl chloroformate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Note: Yields for this reaction are typically high, often exceeding 85%.[7]

Protocol 2: On-Resin Deprotection of Alloc/Allyl Ester using Palladium Catalysis

Materials:

-

Allyl-protected peptide-resin

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.1-0.25 equivalents relative to resin loading)

-

Scavenger (e.g., Phenylsilane [PhSiH₃], 20 equivalents; or Dimethylamine borane [Me₂NH·BH₃], 40 equivalents)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Swell the allyl-protected peptide-resin in DCM in a suitable reaction vessel.

-

Drain the solvent.

-

Wash the resin three times with DCM.

-

In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium catalyst in DCM.

-

Add the scavenger to the palladium solution.

-

Add the deprotection solution to the resin.

-

Gently agitate the resin suspension under the inert atmosphere. Reaction times vary depending on the scavenger used (e.g., 2 x 20 minutes for Phenylsilane or 40 minutes for Dimethylamine borane).[10]

-

Drain the reaction mixture.

-

Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash sequence is: DCM (5 times), followed by DMF (3 times), and finally DCM (5 times).

-

A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 3: Microwave-Assisted On-Resin Deprotection of Alloc/Allyl Ester

Materials:

-

Alloc/Allyl-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Microwave peptide synthesizer or a scientific microwave reactor

Procedure:

-

Place the peptide-resin in a microwave-safe reaction vessel.

-

Swell the resin in DMF.

-

Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and Phenylsilane in DMF.

-

Add the deprotection solution to the resin.

-

Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38 °C) for a short duration (e.g., 5 minutes).[11]

-

Repeat the irradiation cycle if necessary to ensure complete deprotection.

-

Drain the reaction solution and wash the resin thoroughly as described in Protocol 2.

Signaling Pathways and Experimental Workflows

The strategic application of allyl protecting groups is best visualized through diagrams that illustrate the logical flow of synthetic operations.

Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.

Caption: Workflow for SPPS with Orthogonal Allyl Protection.

Conclusion

Allyl-based protecting groups represent a sophisticated and highly valuable component of the synthetic chemist's toolkit for peptide synthesis. Their robust orthogonality to standard protecting group strategies, coupled with the mildness of their removal, provides a powerful avenue for the construction of complex and modified peptides that would be challenging or impossible to access through other means. The continued development of new catalysts, scavengers, and reaction conditions, including the application of microwave technology, further enhances the utility and efficiency of allyl protection in both academic research and industrial drug development. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to strategically employ allyl protecting groups to achieve their synthetic goals with greater precision and success.

References

- 1. Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 11. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-D-Asp-OAll in Non-Natural Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-D-Asp-OAll, a derivative of D-aspartic acid, has emerged as a critical building block in this field. Its unique stereochemistry and orthogonal allyl protection scheme provide a versatile tool for the synthesis of complex non-natural peptides, including cyclic structures. This technical guide provides an in-depth overview of the applications of Fmoc-D-Asp-OAll, with a focus on its use in solid-phase peptide synthesis (SPPS), strategies for on-resin cyclization, and the biological implications of incorporating D-aspartic acid into peptide scaffolds. Detailed experimental protocols and a review of the associated signaling pathways are presented to support researchers in this innovative area of drug development.

Introduction to Fmoc-D-Asp-OAll

Fmoc-D-Asp-OAll, or N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-allyl ester, is a protected amino acid derivative that offers two key strategic advantages in peptide synthesis.[1]

-

D-Stereochemistry: The presence of the D-enantiomer of aspartic acid is crucial for the synthesis of non-natural peptides. Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer in-vivo half-lives and improved bioavailability.[2][3]

-

Orthogonal Protection: The α-amino group is protected by the base-labile Fmoc group, which is standard in modern solid-phase peptide synthesis (SPPS).[4] The side-chain carboxylic acid is protected by an allyl ester (OAll). This allyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[5] The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, providing an orthogonal protection strategy.[6][7] This orthogonality is particularly valuable for on-resin modifications, such as side-chain to side-chain or head-to-tail cyclization.[8]

Applications in Non-Natural Peptide Synthesis

The primary application of Fmoc-D-Asp-OAll is in the Fmoc-based solid-phase synthesis of non-natural peptides. Its utility is particularly pronounced in the synthesis of cyclic peptides, where the allyl-protected side chain can be used as an anchoring point to the solid support, facilitating on-resin head-to-tail cyclization.

A prominent example of a non-natural peptide whose synthesis can be facilitated by this strategy is the melanocortin receptor agonist, Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂, a potent synthetic analog of α-melanocyte-stimulating hormone (α-MSH).[9] In this cyclic peptide, the D-aspartic acid residue can be used to anchor the growing peptide chain to the resin, allowing for the subsequent on-resin cyclization between the N-terminal amino group and the C-terminal carboxyl group.

Quantitative Data

| Parameter | Fmoc-D-Asp(OAll)-OH Anchoring | Standard Rink Amide Resin (Solution Cyclization) |

| Crude Purity (Linear Peptide) | ~70-80% | ~70-80% |

| Crude Purity (Cyclic Peptide) | ~50-60% | ~40-50% |

| Overall Yield (after purification) | ~10-20% | ~5-15% |

| Key Advantage | On-resin cyclization minimizes intermolecular side reactions and simplifies purification.[1] | Well-established method. |

| Key Disadvantage | Steric hindrance from the shorter Asp side chain may slightly reduce cyclization efficiency compared to a longer linker.[10] | Requires high dilution for cyclization in solution to avoid oligomerization; can be lower yielding.[8] |

Experimental Protocols

The following protocols are adapted from established methods for Fmoc-SPPS and on-resin cyclization.[6][11][12]

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a linear peptide on a resin pre-loaded with Fmoc-D-Asp(OAll)-OH.

Materials:

-

Fmoc-D-Asp(OAll)-OH loaded resin (e.g., Wang or 2-chlorotrityl chloride resin)

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 12 minutes.

-

Drain and wash the resin thoroughly with DMF (6 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-amino acid (5 equivalents relative to resin loading) and HBTU (5 equivalents) in DMF.

-

Add DIPEA (10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 40 minutes.

-

Drain and wash the resin with DMF (4 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of a peptide anchored to the resin via the D-Asp side chain.

Materials:

-

Peptidyl-resin from the previous protocol

-

Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Allyl scavenger: Phenylsilane (PhSiH₃)

-

Solvents: DCM, DMF, NMP (N-methyl-2-pyrrolidone)

-

Cyclization reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA

Procedure:

-

Allyl Deprotection of C-terminus:

-

Swell the peptidyl-resin in DCM.

-

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.

-

Add the solution to the resin and agitate for 30 minutes.

-

Repeat this step once more.

-

Wash the resin thoroughly with DCM and then DMF.

-

-

N-terminal Fmoc Deprotection:

-

Perform the Fmoc deprotection as described in protocol 3.1, step 2.

-

-

On-Resin Cyclization:

-

Wash the resin with DMF.

-

Swell the resin in NMP or DMF.

-

Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in NMP.

-

Agitate the reaction mixture for 2-24 hours at room temperature. Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

-

-

Cleavage and Deprotection:

-

Once cyclization is complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

-

Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

-

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for the synthesis of a head-to-tail cyclic peptide using Fmoc-D-Asp(OAll)-OH.

D-Aspartic Acid and NMDA Receptor Signaling

D-aspartic acid is an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory. Peptides containing D-Asp can therefore modulate this signaling pathway.

Caption: Simplified signaling pathway of the NMDA receptor activated by a D-Aspartic acid-containing peptide.

Conclusion

Fmoc-D-Asp-OAll is a powerful and versatile building block for the synthesis of non-natural peptides. Its orthogonal protection scheme is particularly well-suited for the construction of complex architectures such as cyclic peptides via on-resin methodologies. The incorporation of D-aspartic acid not only enhances the stability of synthetic peptides but also allows for the modulation of key biological pathways, such as the NMDA receptor signaling cascade. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to leverage Fmoc-D-Asp-OAll in their peptide-based drug discovery and development efforts. Further optimization of reaction conditions for specific peptide sequences will be crucial for maximizing yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 induces penile erection via brain and spinal melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. rsc.org [rsc.org]

- 11. peptideweb.com [peptideweb.com]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

The Strategic Application of Fmoc-D-Asp-OAll as a Chiral Building Block in Modern Peptide Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and peptide chemistry, the use of non-natural amino acids is a cornerstone for the development of novel therapeutics with enhanced efficacy and stability. Among these, D-amino acids play a pivotal role in creating peptides resistant to enzymatic degradation. This technical guide focuses on Fmoc-D-Asp-OAll, a chiral building block of significant interest. The strategic incorporation of a D-aspartic acid residue, combined with an orthogonal protection scheme utilizing the Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and an Allyl (All) ester for the side-chain carboxyl group, offers a versatile tool for complex peptide synthesis. This document provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective use of Fmoc-D-Asp-OAll, with a particular emphasis on mitigating the persistent challenge of aspartimide formation.

Introduction: The Significance of Chiral Purity and Orthogonal Protection

The biological activity and therapeutic potential of peptides are intrinsically linked to their three-dimensional structure, which is dictated by the sequence and stereochemistry of their constituent amino acids. While L-amino acids are the proteinogenic standard, the incorporation of their D-enantiomers can dramatically alter a peptide's properties. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, leading to longer in vivo half-lives and improved bioavailability.[1] Fmoc-D-Asp-OAll is a derivative of D-aspartic acid that is strategically protected to be amenable to Solid-Phase Peptide Synthesis (SPPS).[2]

The core of its utility lies in its orthogonal protection strategy. The Fmoc group, which protects the alpha-amino group, is base-labile and can be removed under mild conditions with reagents like piperidine.[3] In contrast, the allyl ester protecting the side-chain carboxyl group is stable to these basic conditions but can be selectively cleaved using a palladium(0) catalyst.[4] This orthogonality is crucial for complex synthetic routes, such as the on-resin cyclization of peptides or the site-specific modification of the aspartic acid side chain.[2]

Chemical and Physical Properties of Fmoc-D-Asp-OAll

A thorough understanding of the physicochemical properties of Fmoc-D-Asp-OAll is essential for its effective application in peptide synthesis.

| Property | Value |

| Molecular Formula | C₂₂H₂₁NO₆ |

| Molecular Weight | 395.41 g/mol |

| Appearance | White crystalline powder |

| Purity (HPLC) | ≥98.0%[5] |

| Melting Point | 113-119 °C[5] |

| Optical Rotation | [α]20/D −27±2°, c = 1% in DMF[5] |

| Solubility | Soluble in organic solvents such as DMF and DCM |

| Storage Conditions | 2-8°C[5] |

The Challenge of Aspartimide Formation and the Role of the Allyl Protecting Group

A significant side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide.[6] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, particularly when the aspartic acid residue is followed by a sterically unhindered amino acid like glycine.[6][7] The resulting succinimide intermediate can lead to a mixture of α- and β-peptides and racemization at the α-carbon of the aspartic acid residue, complicating purification and reducing the yield of the desired product.[8]

The choice of the side-chain protecting group for aspartic acid is critical in minimizing this side reaction. While the standard tert-butyl (tBu) ester is commonly used, it is often not sufficient to prevent aspartimide formation in sensitive sequences.[6] The allyl (All) ester of Fmoc-D-Asp-OAll offers a significant advantage. Its stability to the basic conditions of Fmoc deprotection means that the side-chain carboxyl group remains protected throughout the peptide chain elongation, thereby preventing cyclization.

Quantitative Comparison of Aspartic Acid Protecting Groups

The following table summarizes the extent of aspartimide formation with various side-chain protecting groups in a model peptide sequence known to be prone to this side reaction.

| Protecting Group | Aspartimide Formation (%) | α- to β-peptide ratio | D-Isomer Formation (%) |

| O-tert-Butyl (OtBu) | 25-50 | Variable | High |

| O-Allyl (OAll) | <5 | High α-selectivity | Low |

| O-Benzyl (OBzl) | 10-20 | Variable | Moderate |

| O-Cyclohexyl (OcHex) | <2 | High α-selectivity | Low |

| 3-ethyl-3-pentyl (OEpe) | <1 | High α-selectivity | Very Low |

| 5-n-butyl-5-nonyl (OBno) | <0.5 | High α-selectivity | Very Low |

Data compiled from multiple sources and represents typical values for sensitive sequences.[6][8][9]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Asp-OAll

This protocol outlines the manual steps for incorporating Fmoc-D-Asp-OAll into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Asp-OAll)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[10]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.[10]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.[10]

-

Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-D-Asp-OAll (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an activator (e.g., HOBt, 3 equivalents) in DMF.[11] b. Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.[11]

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[11]

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol for Selective Deprotection of the Allyl (All) Group

This protocol describes the on-resin removal of the allyl ester from the D-aspartic acid side chain.

Materials:

-

Peptide-resin containing the Fmoc-D-Asp(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger (e.g., phenylsilane (PhSiH₃) or morpholine)

-

Anhydrous, deoxygenated solvent (e.g., DCM or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) in the anhydrous solvent.

-

Add the scavenger (e.g., PhSiH₃, 5-20 equivalents) to the palladium catalyst solution.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 30 minutes to 2 hours. The reaction vessel should be protected from light.[12][13]

-

Monitoring: A small sample of the resin can be cleaved and analyzed by mass spectrometry to monitor the progress of the deprotection.

-

Washing: After complete deprotection, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.[12]

Visualization of Workflows and Pathways

Experimental Workflow for SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc/tBu strategy, which is compatible with the incorporation of Fmoc-D-Asp-OAll.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Orthogonal Deprotection Strategy

This diagram illustrates the logical relationship of an orthogonal protection scheme enabling selective modifications.

Caption: Orthogonal deprotection strategy in complex peptide synthesis.

D-Aspartate Signaling Pathway

The incorporation of D-aspartic acid is not only a synthetic strategy but also has biological implications. D-aspartate has been identified as an endogenous signaling molecule in neuroendocrine systems.[14] For instance, in Leydig cells, D-aspartate is involved in the regulation of steroidogenesis. The following diagram depicts a simplified signaling cascade initiated by D-aspartate.

Caption: Simplified D-Aspartate signaling pathway in Leydig cells.[15]

Conclusion

Fmoc-D-Asp-OAll is a highly valuable chiral building block for the synthesis of complex and therapeutically relevant peptides. Its D-configuration imparts proteolytic resistance, while the orthogonal Fmoc/All protection scheme provides the synthetic flexibility required for advanced applications such as on-resin cyclization and side-chain modification. The use of the allyl ester for side-chain protection is a particularly effective strategy for mitigating the problematic side reaction of aspartimide formation. The detailed protocols and workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize Fmoc-D-Asp-OAll in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics.

References

- 1. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Strategic Incorporation of Fmoc-D-Asp-OAll for Peptides with Superior Proteolytic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to short in vivo half-lives and limited bioavailability. A primary strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as D-amino acids, into the peptide sequence. The use of Fmoc-D-Asp-OAll, a D-aspartic acid building block featuring an orthogonal allyl ester side-chain protecting group, offers a dual advantage: it confers enhanced enzymatic stability due to its unnatural stereochemistry and provides synthetic versatility for complex peptide design. This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of using Fmoc-D-Asp-OAll to create peptides with enhanced stability for research and drug development.

The D-configuration of the aspartic acid residue sterically hinders recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acid substrates.[1][2] This resistance to degradation can significantly extend the circulating half-life of a peptide therapeutic.[1] Furthermore, the allyl (All) ester protecting the β-carboxyl group of aspartic acid is orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This allows for its selective removal on-resin, enabling site-specific modifications such as cyclization or the attachment of functional moieties without disturbing other protecting groups.[3][5]

Core Principles and Advantages

The enhanced stability of peptides containing D-amino acids is a well-documented phenomenon. Proteases have evolved to recognize the specific three-dimensional structure of L-amino acid substrates, and the mirror-image configuration of a D-amino acid prevents the peptide from fitting correctly into the enzyme's active site.[2] This "stereochemical barrier" dramatically reduces the rate of proteolysis.

Key Advantages of Incorporating Fmoc-D-Asp-OAll:

-

Increased Proteolytic Resistance: The D-stereochemistry of the aspartic acid residue significantly reduces susceptibility to enzymatic degradation, leading to longer in vivo half-lives.[1][2]

-

Orthogonal Protection Strategy: The allyl ester (OAll) side-chain protection is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and the strong acidic conditions used for final cleavage from the resin (e.g., TFA).[3][4]

-

Synthetic Versatility: The selective deprotection of the allyl group using palladium(0) catalysts allows for on-resin modifications, such as lactam bridge formation for peptide cyclization, which can further enhance stability and constrain conformation.[5]

-

Bioavailability and Therapeutic Efficacy: Enhanced stability can lead to improved bioavailability and a longer duration of action for peptide-based drugs, potentially reducing dosing frequency and improving patient compliance.[6]

Data Presentation: Enhanced Stability of D-Amino Acid Peptides

The incorporation of D-amino acids has been shown to dramatically increase the stability of peptides in the presence of proteases and in biological fluids like human serum. The following tables summarize representative data from studies on Glucagon-Like Peptide-1 (GLP-1) analogs, illustrating the profound impact of non-natural amino acid incorporation on peptide half-life.

Table 1: Stability of L-GLP-1 vs. D-GLP-1 Analog in the Presence of Proteinase K

| Peptide | Time (hours) | % Intact Peptide Remaining | Source(s) |

| (L)-GLP-1 | < 1 | 0% | [7] |

| (D)-GLP-1 | 6 | 80% | [7] |

Table 2: Comparative Half-Life of GLP-1 Analogs in Human Serum

| Peptide Analog | Key Modification(s) | Half-life (t½) in Human Serum | Source(s) |

| Native GLP-1 | All L-amino acids | ~3.5 hours | [8] |

| Aza-modified GLP-1 | Aza-amino acid substitution | > 24 hours | [9] |

| Semaglutide | Aib substitution & lipidation | No significant degradation after 48 hours | [8] |

Note: While Semaglutide uses Aib (a non-proteinogenic amino acid) instead of a D-amino acid, this data is included to demonstrate the general principle of enhancing stability through backbone modification.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and stability assessment of peptides incorporating Fmoc-D-Asp-OAll.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support resin.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[9][10]

- Place the resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in a reaction vessel.[7]

- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[7]

- Drain the DMF.

2. First Amino Acid Coupling (Loading):

- If starting with a pre-loaded resin, proceed to step 3.

- To load the first Fmoc-amino acid onto the resin (e.g., 2-chlorotrityl chloride resin), dissolve the Fmoc-amino acid (1.5-2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in dichloromethane (DCM).

- Add the solution to the swelled resin and agitate for 1-2 hours.

- "Cap" any unreacted sites by adding methanol and agitating for 30 minutes.

- Wash the resin thoroughly with DCM and DMF.

3. Iterative Chain Elongation Cycle:

Workflow for SPPS Cycle

Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Protocol 2: On-Resin Allyl Ester (OAll) Deprotection

This protocol is performed after the desired peptide sequence is assembled but before final cleavage, if site-specific modification of the D-Aspartic acid side chain is required.

-

Materials:

-

Peptide-resin containing the Fmoc-D-Asp-OAll residue.

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Scavenger, such as phenylsilane (PhSiH₃) or Meldrum's acid.[11]

-

Anhydrous, degassed solvent (e.g., DCM or THF).

-

-

Procedure:

-

Swell the peptide-resin in the chosen anhydrous solvent.

-

In a separate, inert-atmosphere vessel, prepare the deprotection solution. Dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and the scavenger (20-50 equivalents) in the solvent.[7][12]

-

Add the deprotection solution to the resin.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-3 hours.[5] Microwave-assisted deprotection can significantly shorten reaction times.[13]

-

Monitor the reaction for completion.

-

Once complete, drain the solution and wash the resin extensively with a solvent capable of removing the palladium catalyst, such as a solution of sodium diethyldithiocarbamate in DMF, followed by thorough washes with DMF and DCM.[5]

-

Protocol 3: Peptide Cleavage and Global Deprotection

This protocol cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.

-

Materials:

-

Dried peptide-resin.

-

Cleavage cocktail. The composition depends on the amino acids present in the peptide. A common general-purpose cocktail ("Reagent K") is: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[14][15] Scavengers (phenol, water, thioanisole, EDT, TIS) are crucial to trap the highly reactive cationic species generated during cleavage.[14]

-

-

Procedure:

-

Ensure the N-terminal Fmoc group is removed from the peptide-resin.

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (10-30 mL per gram of resin).[8]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[14]

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

-

Workflow for Peptide Cleavage and Purification

Caption: Workflow for the final cleavage and purification of the synthesized peptide.

Protocol 4: Enzymatic Stability Assay in Human Serum

This protocol determines the half-life of a synthesized peptide in a biologically relevant matrix.

-

Materials:

-

Purified peptide stock solution (e.g., in water or PBS).

-

Human serum (pooled).

-

Incubator or water bath at 37°C.

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile).[17]

-

Centrifuge.

-

HPLC or LC-MS/MS system for analysis.

-

-

Procedure:

-

Pre-warm the human serum to 37°C.

-

Initiate the assay by adding a known concentration of the peptide stock solution to the serum (e.g., to a final concentration of 10-100 µM).

-

Incubate the mixture at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution. This precipitates the serum proteins.[17]

-

Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

-

Analyze the supernatant by RP-HPLC or LC-MS/MS.

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time and fit the data to an exponential decay model to calculate the peptide's half-life (t½).[2]

-

Application in Signaling Pathways

While Fmoc-D-Asp-OAll is a versatile building block for any peptide, its application is particularly relevant for synthesizing stable analogs of peptide hormones and neurotransmitters. Free D-Aspartate has been identified as an endogenous signaling molecule in neuroendocrine and nervous systems. It is involved in regulating hormone synthesis, such as testosterone, and can influence spermatogenesis through pathways involving glutamate receptors (GluR) and downstream effectors like ERK1/2 and Akt.

Peptides designed with D-Aspartic acid could serve as long-lasting agonists or antagonists for these pathways, or as pro-drugs that slowly release D-Asp at specific sites. For example, a stable peptide analog containing D-Asp could be used to probe the GluR-ERK signaling cascade in testicular cells or neurons over extended periods without rapid degradation.

Another relevant area is the study of neuropeptides like Substance P, which signals through the neurokinin 1 receptor (NK1R) to mediate inflammation, wound healing, and pain transmission.[1] Due to its very short half-life, studying the sustained effects of Substance P is challenging.[18] A stabilized analog incorporating D-Aspartic acid could provide a valuable tool to investigate the long-term consequences of NK1R activation in tissues.

D-Aspartate and Substance P Signaling Pathways

Caption: Simplified signaling pathways for D-Aspartate and Substance P.

Conclusion

Fmoc-D-Asp-OAll is a critical tool for modern peptide chemistry, enabling the synthesis of peptides with significantly enhanced stability against enzymatic degradation. The incorporation of a D-amino acid provides a robust defense against proteolysis, while the orthogonal allyl side-chain protection offers the synthetic flexibility required for creating complex and modified peptides, such as cyclic peptides. The detailed protocols provided in this guide offer a framework for the successful synthesis, purification, and evaluation of these stabilized peptides. By leveraging these advanced building blocks, researchers and drug developers can design more potent and durable peptide therapeutics capable of interrogating complex biological systems and addressing unmet medical needs.

References

- 1. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of Stable Substance P Analog using Sunflower Trypsin Inhibitor Scaffold | Semantic Scholar [semanticscholar.org]

- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 13. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substance P - Wikipedia [en.wikipedia.org]

- 17. Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Fmoc-D-Asp-OAll in Peptidomimetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, peptidomimetics represent a promising class of therapeutics that combine the high specificity and potency of peptides with the improved pharmacokinetic properties of small molecules. A key building block in the synthesis of sophisticated peptidomimetics is Fmoc-D-Asp-OAll . This N-α-Fmoc-protected D-aspartic acid derivative, with its side-chain carboxyl group shielded by an allyl (All) ester, offers a unique combination of stereochemical and chemical properties that are highly advantageous for the construction of structurally constrained and proteolytically stable peptide analogs.

The incorporation of a D-amino acid, such as D-aspartic acid, into a peptide sequence is a well-established strategy to enhance resistance to enzymatic degradation by proteases, thereby prolonging the in-vivo half-life of the therapeutic candidate.[1] Furthermore, the allyl protecting group on the side chain provides an orthogonal handle for selective deprotection. It is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and the strong acidic conditions for final cleavage from the solid support (e.g., trifluoroacetic acid), but can be selectively removed using a palladium(0) catalyst.[2][3] This orthogonality is pivotal for on-resin chemical modifications, most notably the formation of lactam bridges to create cyclic peptidomimetics. Cyclization constrains the peptide's conformational flexibility, which can lead to enhanced receptor binding affinity, improved selectivity, and better metabolic stability.[4][5]

This technical guide provides a comprehensive overview of the applications of Fmoc-D-Asp-OAll in the design and synthesis of peptidomimetics, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.

Data Presentation: Biological Activity of D-Aspartic Acid-Containing Peptidomimetics

The use of Fmoc-D-Asp-OAll is particularly relevant in the synthesis of cyclic peptidomimetics targeting a variety of biological processes. A prominent example is the development of antagonists for integrin receptors, where the Arg-Gly-Asp (RGD) motif is a key recognition sequence. The incorporation of a D-amino acid and cyclization can significantly enhance the potency and selectivity of these antagonists. Below is a summary of the biological activity of representative cyclic RGD peptides containing a D-amino acid, which can be synthesized using methodologies involving orthogonally protected D-Asp residues like Fmoc-D-Asp-OAll.